

Acid Yellow 3 physical and chemical characteristics

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Compound of Interest

Compound Name: C.I. Acid yellow 3

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An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Acid Yellow 3

Introduction

Acid Yellow 3, also known by numerous synonyms including Quinoline Yellow WS, C.I. 47005, and D&C Yellow No. 10, is a synthetic quinoline dye.^[1] It is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinoly)indan-1,3-dione.^{[1][2]} Its water-soluble nature, a result of the presence of sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Solvent Yellow 33).^{[1][3]} This property makes it highly versatile for use in aqueous solutions.

Historically, the base molecule was first synthesized in the late 19th century, and its evolution into a water-soluble acid dye was driven by the needs of the textile industry for vibrant, lasting yellow hues on protein fibers like wool and silk.^[3] Today, its applications have expanded significantly. It is utilized as a colorant in a wide range of products, including textiles, paper, non-oxidative hair dye formulations, cosmetics, and as a biological stain.^{[2][4][5][6]} In some regions, it is also permitted as a food additive, where it is designated as E104.^{[1][7][8]} This guide provides a detailed overview of the core physical and chemical characteristics of Acid Yellow 3, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Acid Yellow 3 is not a single chemical entity but a mixture. The primary components are the disulfonates of 2-(2-quinoly)indan-1,3-dione, with monosulfonates and trisulfonates also being present.^[1] This structural complexity is a direct result of its manufacturing process.

The IUPAC name for the principal component is disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate.^{[2][9]}

Table 1: Chemical Identification

Identifier	Value	Reference
CAS Number	8004-92-0	^{[10][11]}
C.I. Name	Acid Yellow 3	^{[10][12]}
C.I. Number	47005	^{[11][12]}
EC Number	305-897-5	^[1]
INCI Name	ACID YELLOW 3	^{[2][13]}
E Number	E104	^{[1][8]}

| Synonyms | Quinoline Yellow WS, Food Yellow 13, D&C Yellow No. 10 ^{[1][10]} |

Physicochemical Properties

The physical and chemical properties of Acid Yellow 3 are summarized below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to the substance being a mixture of sulfonated compounds.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C₁₈H₉NNa₂O₈S₂ (for the disodium disulfonate)	[10] [14] [15]
Molecular Weight	477.38 g/mol (for the disodium disulfonate)	[14] [15] [16]
Physical State	Solid (Powder, Crystal)	[17]
Color	Yellow to dark yellow, orange, or amber	[11] [17]
Odor	Odorless	[17]
Melting Point	150 °C (Decomposes) 240 °C Note: Significant discrepancies exist in literature.	[11] [16]
Solubility	Water: 6 g/L at 20°C Water: 225 g/L at 20°C Ethanol: 0.4 g/L Note: Significant discrepancies exist in literature.	[11] [17]
Maximum Absorption (λ _{max})	410.0 - 414.0 nm (in H ₂ O) 416 nm	[1]
Stability	Stable under normal ambient conditions.	[17]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[\[17\]](#) |

Experimental Protocols and Methodologies

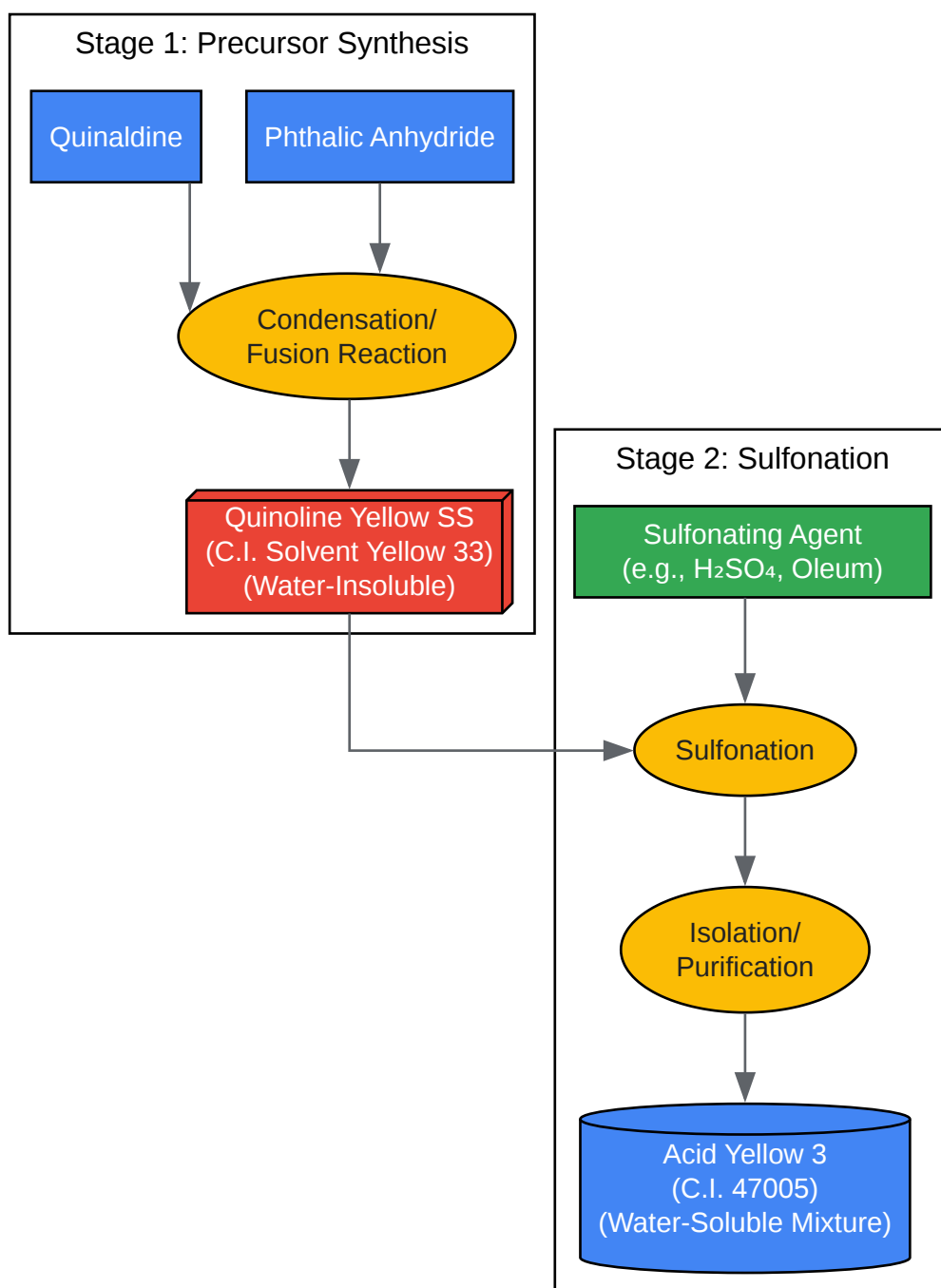
Detailed, step-by-step experimental protocols for the characterization of Acid Yellow 3 are not extensively published in publicly available literature. However, the general methodologies for its synthesis and analysis can be described.

Synthesis

The industrial production of Acid Yellow 3 is a two-stage process: the creation of the water-insoluble precursor followed by its sulfonation to achieve water solubility.

1. Synthesis of Quinoline Yellow SS (C.I. Solvent Yellow 33): The process begins with the condensation reaction between quinaldine and phthalic anhydride.^[3] This is typically a fusion reaction conducted at elevated temperatures.

2. Sulfonation to Acid Yellow 3: The water-insoluble Quinoline Yellow SS is then sulfonated.^[3] This is achieved by reacting the compound with a sulfonating agent, such as sulfuric acid or oleum (fuming sulfuric acid).^{[12][18]} The degree of sulfonation (mono-, di-, or tri-sulfonated products) is controlled by reaction conditions like temperature, reaction time, and the strength of the sulfonating agent. The resulting mixture is then typically "drowned" in an ice-water or brine solution to precipitate the sulfonated product, which is subsequently filtered, washed, and dried.^[18]



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Figure 1: General Synthesis Workflow for Acid Yellow 3.

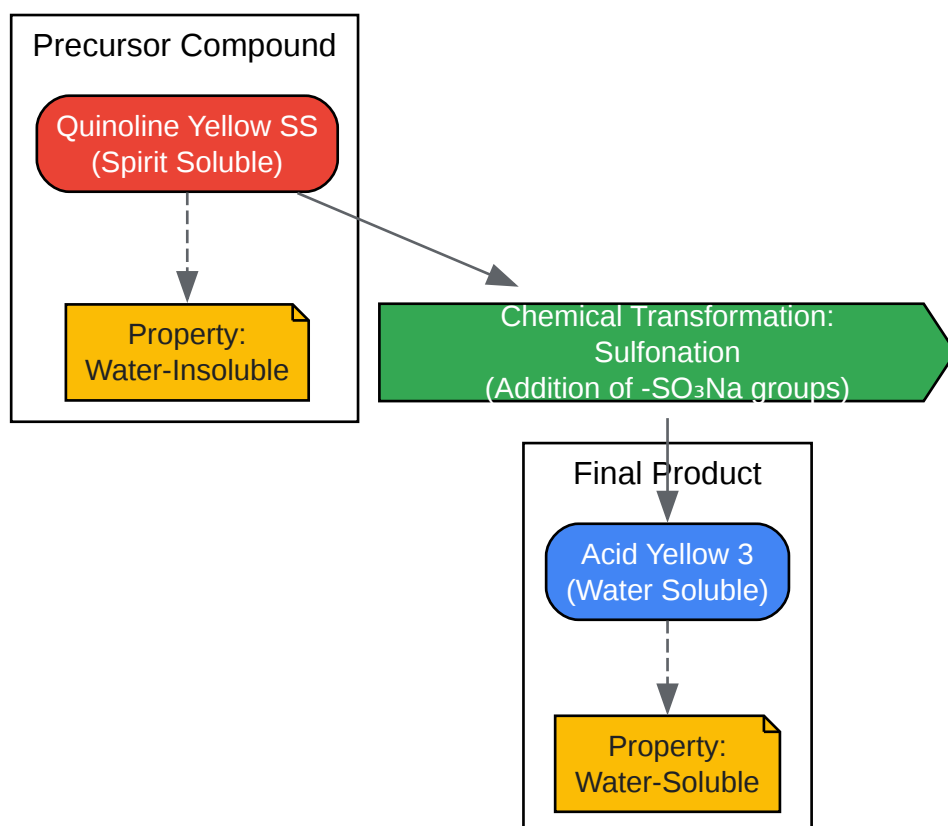
Characterization

Standard analytical techniques are employed to characterize Acid Yellow 3.

- **UV-Visible Spectroscopy:** This is a primary method for confirming the identity and determining the concentration of the dye. The maximum absorbance (λ_{max}) is measured in an aqueous solution. For Acid Yellow 3, the λ_{max} is consistently reported in the range of 410-416 nm.^[1] A typical protocol involves preparing a dilute solution of the dye in deionized water, placing it in a quartz cuvette, and scanning the absorbance from approximately 200 to 700 nm using a spectrophotometer.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to assess the purity of the dye and to separate the different sulfonated components within the mixture.^[2] A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer) and a UV-Vis detector set to the λ_{max} would be a typical setup.
- **Solubility Determination:** A standard shake-flask method can be used. An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dye in the filtrate is determined, typically by UV-Visible Spectroscopy.
- **Melting Point Determination:** A standard melting point apparatus would be used. A small amount of the dried powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The reported decomposition at 150°C suggests that the substance may degrade before a true melting point is observed.^[11]

Logical Relationships and Key Transformations

The defining characteristic of Acid Yellow 3 is its water solubility, which is imparted by the sulfonation of its parent compound. This chemical modification is the key enabler of its primary applications in aqueous systems.



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Figure 2: Logical Relationship between Precursor and Acid Yellow 3.

Safety and Stability

Acid Yellow 3 is considered stable under normal storage and handling conditions.[17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17] From a toxicological perspective, it is classified as harmful if swallowed (GHS Category 4).[17] It is not considered to be a skin or eye irritant under standard classifications, though prolonged contact may cause irritation.[17] Importantly, extensive reviews have concluded that Acid Yellow 3 is not mutagenic, carcinogenic, or a reproductive toxicant.[2][17] When handling the powder, measures should be taken to avoid dust generation, as fine organic dusts can form combustible concentrations in the air.[17]

Conclusion

Acid Yellow 3 is a commercially significant quinoline dye valued for its bright yellow color and water solubility. It is a mixture of sulfonated organic compounds, a characteristic that dictates its physical properties and applications. While there are some discrepancies in the reported quantitative data, such as melting point and solubility, its spectral properties are well-defined. The transformation from a water-insoluble precursor via sulfonation is the key to its utility in diverse fields, from textiles to cosmetics. For researchers, understanding its nature as a mixture is crucial for the proper design of experiments and interpretation of analytical results.

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